- Product class 17: thiazoles, Science of Synthesis, 2002, 11, 627-833

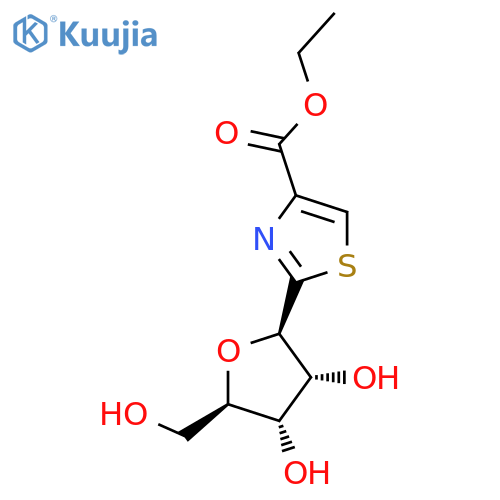

Cas no 95936-53-1 (2-b-D-Ribofuranosyl-4-thiazolecarboxylic Acid Ethyl Ester)

95936-53-1 structure

商品名:2-b-D-Ribofuranosyl-4-thiazolecarboxylic Acid Ethyl Ester

2-b-D-Ribofuranosyl-4-thiazolecarboxylic Acid Ethyl Ester 化学的及び物理的性質

名前と識別子

-

- 2-β-D-Ribofuranosyl-4-thiazolecarboxylic Acid Ethyl Ester

- (-)-ethyl 2-(β-D-ribofuranosyl)thiazole-4-carboxylate

- 2-β-D-Ribofuranosyl-

- D

- Ethyl 2-β-D-ribofuranosylthiazole-4-carboxylate

- 2-b-D-Ribofuranosyl-4-thiazolecarboxylic Acid Ethyl Ester

-

- インチ: 1S/C11H15NO6S/c1-2-17-11(16)5-4-19-10(12-5)9-8(15)7(14)6(3-13)18-9/h4,6-9,13-15H,2-3H2,1H3/t6-,7-,8-,9-/m1/s1

- InChIKey: KQTOKYAUJBRPST-FNCVBFRFSA-N

- ほほえんだ: O[C@@H]1[C@H](O)[C@@H](CO)O[C@H]1C1SC=C(C(=O)OCC)N=1

計算された属性

- せいみつぶんしりょう: 289.06200837g/mol

- どういたいしつりょう: 289.06200837g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 8

- 重原子数: 19

- 回転可能化学結合数: 5

- 複雑さ: 330

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 4

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 137Ų

- 疎水性パラメータ計算基準値(XlogP): -0.4

じっけんとくせい

- 密度みつど: 1.5±0.1 g/cm3

- ふってん: 520.2±50.0 °C at 760 mmHg

- フラッシュポイント: 268.4±30.1 °C

- ようかいど: Acetone, Methanol

- じょうきあつ: 0.0±1.4 mmHg at 25°C

2-b-D-Ribofuranosyl-4-thiazolecarboxylic Acid Ethyl Ester セキュリティ情報

- シグナルワード:warning

- 危害声明: H303+H313+H333

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

2-b-D-Ribofuranosyl-4-thiazolecarboxylic Acid Ethyl Ester 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | R415730-50mg |

2-b-D-Ribofuranosyl-4-thiazolecarboxylic Acid Ethyl Ester |

95936-53-1 | 50mg |

$ 845.00 | 2023-09-06 | ||

| TRC | R415730-100mg |

2-b-D-Ribofuranosyl-4-thiazolecarboxylic Acid Ethyl Ester |

95936-53-1 | 100mg |

$ 1346.00 | 2023-09-06 | ||

| TRC | R415730-10mg |

2-b-D-Ribofuranosyl-4-thiazolecarboxylic Acid Ethyl Ester |

95936-53-1 | 10mg |

$ 201.00 | 2023-09-06 |

2-b-D-Ribofuranosyl-4-thiazolecarboxylic Acid Ethyl Ester 合成方法

合成方法 1

合成方法 2

はんのうじょうけん

1.1 Reagents: Sodium ethoxide Solvents: Ethanol

リファレンス

- A modified synthesis of tiazofurin, Nucleosides & Nucleotides, 1999, 18, 2425-2431

合成方法 3

はんのうじょうけん

1.1 Reagents: Sodium ethoxide Solvents: Ethanol

リファレンス

- Procedures for obtaining ribo-C-nucleosides tiazofurin and selenazofurin, World Intellectual Property Organization, , ,

合成方法 4

はんのうじょうけん

1.1 Reagents: Sodium ethoxide Solvents: Ethanol ; 12 h, rt

1.2 neutralized

1.2 neutralized

リファレンス

- Method of producing tiazofurin and other C-nucleosides, World Intellectual Property Organization, , ,

合成方法 5

はんのうじょうけん

1.1 Reagents: Hydrofluoric acid Solvents: Acetonitrile

1.2 Solvents: Acetonitrile

1.2 Solvents: Acetonitrile

リファレンス

- Part VIII. Total synthesis of 2-(β-D-ribofuranosyl)thiazole-4-carboxamide (tiazofurin) and of precursors of ribo-C-nucleosides, Helvetica Chimica Acta, 1989, 72(8), 1825-32

合成方法 6

はんのうじょうけん

リファレンス

- Product class 7: oligo- and monosaccharide ethers, Science of Synthesis, 2008, 37, 645-845

2-b-D-Ribofuranosyl-4-thiazolecarboxylic Acid Ethyl Ester Raw materials

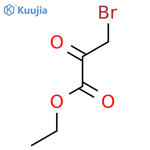

- ethyl 3-bromo-2-oxopropanoate

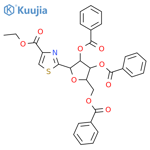

- 2-(2,3,5-Tri-O-benzoyl-b-D-ribofuranosyl)-4-thiazolecarboxylic Acid Ethyl Ester

2-b-D-Ribofuranosyl-4-thiazolecarboxylic Acid Ethyl Ester Preparation Products

2-b-D-Ribofuranosyl-4-thiazolecarboxylic Acid Ethyl Ester 関連文献

-

Matthew Tirrell Soft Matter, 2011,7, 9572-9582

-

Feilong Yan,Xuan Tang,Yuehua Wei,Libao Chen,Ming Zhang,Taihong Wang J. Mater. Chem. A, 2015,3, 12672-12679

-

Anton Ivanov,Sebastian Boldt,Zaib un Nisa,Syed Jawad Ali Shah,Alexander Villinger,Gyula Schneider,János Wölfling,Jamshed Iqbal RSC Adv., 2016,6, 11118-11127

-

Kun Wang,Mengda Li,Zhijian Yang,Jiejun Wu,Tongjun Yu CrystEngComm, 2019,21, 4792-4797

-

Rajib Ghosh Chaudhuri,Saswati Sunayana,Santanu Paria Soft Matter, 2012,8, 5429-5433

95936-53-1 (2-b-D-Ribofuranosyl-4-thiazolecarboxylic Acid Ethyl Ester) 関連製品

- 2162016-09-1(2-(5-Fluoropyridin-2-yl)acetaldehyde)

- 76006-11-6(7-CHLORO-1H-PYRAZOLO[3,4-C]PYRIDINE)

- 1172813-04-5(Methyl 4-amino-4,5,6,7-tetrahydrobenzofuran-3-carboxylate hydrochloride)

- 2177060-85-2(2-(2-methoxyphenyl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]ethan-1-one)

- 2097868-81-8(4-(2,5-dioxopyrrolidin-1-yl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzene-1-sulfonamide)

- 866150-84-7(1-Benzyl-N-(2,4-dinitrophenyl)piperidin-4-amine)

- 1273610-58-4(3-Benzofuranamine, 5-chloro-7-fluoro-2,3-dihydro-)

- 1256360-03-8(1-BOC-7-Methylindole-3-boronic acid, pinacol ester)

- 923196-02-5(3-fluoro-N-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzamide)

- 2763754-98-7(5-Fluoro-2-[2-(4-fluorophenyl)-1,3-thiazole-5-sulfonamido]benzoic acid)

推奨される供給者

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量